Raloxifene

説明

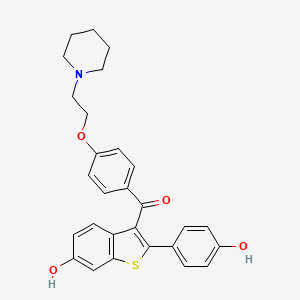

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUITABIAKMVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82640-04-8 (hydrochloride) | |

| Record name | Raloxifene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084449901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023550 | |

| Record name | Raloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Raloxifene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 5.12e-04 g/L | |

| Record name | Raloxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Raloxifene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from acetone | |

CAS No. |

84449-90-1 | |

| Record name | Raloxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84449-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raloxifene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084449901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raloxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | raloxifene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Raloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Raloxifene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RALOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9162EO3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Raloxifene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7460 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Raloxifene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

268-272, 143-147 °C, Crystals from methanol/water; mp: 258 °C; UV max (ethanol): 286 nm (epsilon 32800). Freely soluble in dimethylsulfoxide; sparingly soluble in methanol; slightly soluble in alcohol; very slightly soluble in water, isopropyl alcohol, octanol. Practically insoluble in ether, ethyl acetate /Raloxifene hydrochloride/, 143 - 147 °C | |

| Record name | Raloxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Raloxifene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7460 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Raloxifene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Raloxifene in Bone Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raloxifene, a second-generation selective estrogen receptor modulator (SERM), exhibits a unique tissue-specific profile, acting as an estrogen agonist in bone while functioning as an antagonist in breast and uterine tissues.[1][2][3] This dual action allows it to effectively prevent and treat postmenopausal osteoporosis by reducing bone resorption and increasing bone mineral density (BMD), thereby mitigating fracture risk, particularly at the vertebrae.[4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action on bone tissue, supported by quantitative data from key clinical trials, detailed experimental protocols, and visual representations of the critical signaling pathways involved.

Introduction: The Selective Estrogen Receptor Modulator (SERM) Concept

Postmenopausal osteoporosis is characterized by an acceleration of bone turnover, where the rate of bone resorption by osteoclasts outpaces bone formation by osteoblasts.[4] Estrogen deficiency is a primary driver of this imbalance. This compound's therapeutic efficacy lies in its ability to mimic the beneficial effects of estrogen on the skeleton without eliciting the potentially harmful effects on reproductive tissues.[6] It binds to estrogen receptors (ERs), primarily ERα and ERβ, and induces a conformational change that is distinct from that induced by estradiol.[1][7][8] This unique ligand-receptor complex interacts with specific DNA sequences, known as this compound Responding Elements (RREs), to modulate gene expression in a tissue-specific manner.[4] In bone, this results in a net anti-resorptive effect, slowing down bone turnover to premenopausal ranges.[3][4]

Molecular Mechanism of Action in Bone

This compound's primary mechanism in bone is the suppression of osteoclast activity and a potential positive influence on osteoblast function. This is achieved through the modulation of several key signaling pathways.

Regulation of the RANKL/OPG Signaling Pathway

The Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) and Osteoprotegerin (OPG) system is a critical regulator of osteoclast differentiation and activation.[9] RANKL, expressed by osteoblasts and other stromal cells, binds to its receptor RANK on osteoclast precursors, driving their differentiation and activity.[9] OPG, also produced by osteoblasts, acts as a decoy receptor, binding to RANKL and preventing it from interacting with RANK, thus inhibiting osteoclastogenesis.[9]

This compound has been shown to modulate this pathway, favoring a decrease in bone resorption.[10] Studies indicate that this compound treatment leads to a significant decrease in RANKL levels.[10][11] While some studies have observed a transient decrease in OPG levels, the overall effect appears to be a reduction in the RANKL/OPG ratio, which is consistent with an anti-resorptive action.[10] Interestingly, research in OPG-deficient mice suggests that this compound can also inhibit bone resorption through an OPG-independent mechanism, primarily by reducing RANKL transcription.[11][12]

Modulation of Transforming Growth Factor-Beta (TGF-β) Signaling

Transforming growth factor-beta (TGF-β) plays a crucial role in bone remodeling, including the inhibition of osteoclast differentiation and activity.[7] this compound, similar to estrogen, has been demonstrated to increase the production of TGF-β3 in bone.[4][13] This upregulation of TGF-β3 is thought to contribute to the decrease in osteoclast number and their resorptive activity.[4] Furthermore, studies in rat models of osteoporotic osteoarthritis have shown that this compound can inhibit the overexpression of TGF-β1 in cartilage and regulate subchondral bone metabolism.[14][15]

Direct Effects on Osteoblasts and Osteoclasts

In vitro studies have provided evidence for this compound's direct effects on bone cells. In cultures of neonatal mouse bone marrow, this compound significantly reduced the number of osteoclasts in a concentration-dependent manner.[16] It also inhibits bone resorption in pit assays.[16] Furthermore, this compound has been shown to have a positive impact on osteoblasts, inducing a concentration-dependent increase in proliferation and upregulating the expression of osteoblast-specific transcription factors like Cbfa1/Runx2.[16]

Influence on Cytokines

This compound has been shown to decrease the production of pro-inflammatory cytokines that promote bone resorption, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4][7] This reduction in inflammatory signaling further contributes to the overall anti-resorptive environment in the bone.

Quantitative Data on this compound's Efficacy

The clinical efficacy of this compound in treating postmenopausal osteoporosis has been extensively documented in numerous trials. The following tables summarize key quantitative data on its effects on Bone Mineral Density (BMD) and bone turnover markers.

Table 1: Effect of this compound on Bone Mineral Density (BMD)

| Study | Dosage | Duration | Site | Mean Percentage Change from Baseline |

| Ettinger et al.[4] | 60 mg/day | 36 months | Lumbar Spine | +2.6% |

| 120 mg/day | 36 months | Lumbar Spine | +2.7% | |

| 60 mg/day | 36 months | Femoral Neck | +2.1% | |

| 120 mg/day | 36 months | Femoral Neck | +2.4% | |

| Delmas et al.[4] | 60 mg/day | 24 months | Lumbar Spine | +2.5% |

| 60 mg/day | 24 months | Femoral Neck | +2.0% | |

| 60 mg/day | 24 months | Full Body | +1.9% | |

| Johnston et al.[17] | 60 mg/day | 36 months | Lumbar Spine | +1.28% |

| MORE Trial[18] | 60 mg/day | 3 years | Femoral Neck | +2.1% |

| 120 mg/day | 3 years | Femoral Neck | +2.4% | |

| 60 mg/day | 3 years | Lumbar Spine | +2.6% | |

| 120 mg/day | 3 years | Lumbar Spine | +2.7% | |

| Lufkin et al.[19] | 60 mg/day | 1 year | Total Hip | +1.66% |

Table 2: Effect of this compound on Bone Turnover Markers

| Study | Marker | Dosage | Duration | Mean Percentage Change from Baseline |

| Delmas et al.[4] | Bone-specific alkaline phosphatase | 60 mg/day | 24 months | -15% |

| Osteocalcin | 60 mg/day | 24 months | -30% | |

| C-telopeptide (CTX) | 60 mg/day | 24 months | -40% | |

| Naylor et al.[20] | C-terminal telopeptide of type I collagen (CTX) | 60 mg/day | 12 weeks | -39% |

| N-terminal propeptide of type I procollagen (PINP) | 60 mg/day | 12 weeks | -32% | |

| Lufkin et al.[19] | Bone alkaline phosphatase | 60 mg/day | 1 year | -14.9% |

| Osteocalcin | 60 mg/day | 1 year | -20.7% | |

| Urinary C-telopeptide/creatinine | 60 mg/day | 1 year | -24.9% |

Experimental Protocols

The following sections detail common methodologies used to investigate the mechanism of action of this compound in bone tissue.

In Vitro Osteoclastogenesis Assay

-

Objective: To determine the effect of this compound on the formation of osteoclasts from precursor cells.

-

Methodology:

-

Bone marrow cells are harvested from the long bones of mice or rats.

-

The cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) to generate bone marrow-derived macrophages (BMMs).

-

BMMs are then cultured with M-CSF and RANKL to induce differentiation into osteoclasts.

-

This compound is added to the culture medium at various concentrations.

-

After a defined period (typically 4-6 days), the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

-

TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as osteoclasts.

-

A dose-response curve is generated to determine the inhibitory concentration (IC50) of this compound on osteoclast formation.[21]

-

In Vitro Pit Formation Assay (Bone Resorption Assay)

-

Objective: To assess the effect of this compound on the resorptive activity of mature osteoclasts.

-

Methodology:

-

Mature osteoclasts, generated as described above or isolated from long bones, are seeded onto bone or dentin slices.

-

The cells are allowed to attach and initiate resorption.

-

This compound is then added to the culture medium.

-

After a culture period (typically 24-48 hours), the cells are removed from the bone/dentin slices.

-

The slices are stained (e.g., with toluidine blue) to visualize the resorption pits.

-

The total area of resorption pits is quantified using image analysis software.[21]

-

In Vivo Ovariectomized (OVX) Rat Model

-

Objective: To evaluate the efficacy of this compound in preventing estrogen-deficiency-induced bone loss in a preclinical model.

-

Methodology:

-

Female rats undergo bilateral ovariectomy (OVX) to induce estrogen deficiency, which mimics postmenopausal bone loss. A sham-operated group serves as a control.

-

After a period to allow for the establishment of bone loss, the OVX rats are randomized into treatment groups (e.g., vehicle control, this compound at different doses).

-

This compound is typically administered daily via oral gavage.

-

The treatment period usually lasts for several weeks or months.

-

Throughout the study, bone mineral density (BMD) is measured at various skeletal sites (e.g., femur, lumbar spine) using dual-energy X-ray absorptiometry (DXA).

-

At the end of the study, blood and urine samples are collected to measure bone turnover markers.

-

Bones are harvested for biomechanical testing (e.g., three-point bending of the femur) to assess bone strength and for histomorphometric analysis to quantify parameters of bone structure.[21]

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.

Caption: this compound's core mechanism of action in bone cells.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. This compound: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice [openorthopaedicsjournal.com]

- 4. This compound: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. An estrogen receptor basis for this compound action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Effects of this compound therapy on circulating osteoprotegerin and RANK ligand levels in post-menopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits bone loss and improves bone strength through an Opg-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits bone loss and improves bone strength through an Opg-independent mechanism | springermedicine.com [springermedicine.com]

- 13. academic.oup.com [academic.oup.com]

- 14. This compound inhibits the overexpression of TGF-β1 in cartilage and regulates the metabolism of subchondral bone in rats with osteoporotic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound inhibits the overexpression of TGF-β1 in cartilage and regulates the metabolism of subchondral bone in rats with osteoporotic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The selective estrogen receptor modulator this compound regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Long-term effects of this compound on bone mineral density, bone turnover, and serum lipid levels in early postmenopausal women: three-year data from 2 double-blind, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Treatment of established postmenopausal osteoporosis with this compound: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Response of bone turnover markers to this compound treatment in postmenopausal women with osteopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

Raloxifene Signaling Pathways in Breast Cancer Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) utilized for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[1][2] Unlike tamoxifen, another well-known SERM, this compound exhibits a more favorable safety profile, particularly concerning the endometrium.[2] In breast tissue, this compound primarily functions as an estrogen receptor (ER) antagonist, thereby inhibiting the proliferative signaling of estrogen.[1] However, its mechanism of action is multifaceted, extending beyond simple ER antagonism to involve a complex network of signaling pathways that collectively contribute to its anti-cancer effects. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound in breast cancer cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various parameters in breast cancer cells, compiled from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

| Cell Line | Receptor Status | Parameter | Concentration | Effect |

| MCF-7 | ERα-positive | IC50 | 1 µM | 50% inhibition of cell viability |

| MDA-MB-231 | ERα-negative | IC50 | 1 µM | 50% inhibition of cell viability |

| RL91 (TNBC) | Triple-Negative | EC50 | 1.2-2 µM | 50% effective concentration for cytotoxicity |

| MDA-MB-231 | ERα-negative | Cell Migration | 10 µM | Significant decrease in cell migration |

| MDA-MB-468 | ERα-negative | Tumorigenicity | 5, 10, 15 µM | Dose-dependent decrease in colony formation |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | This compound Dose | Parameter | Result |

| MDA-MB-231 | 0.85 mg/kg | Tumor Growth | Prevention of tumor growth and induction of regression |

| MDA-MB-231 | 0.85 mg/kg | Apoptosis | 7-fold increase in TUNEL-positive cells |

| MDA-MB-468 | 0.85 mg/kg | Proliferation (Ki67) | 70% decrease in Ki67-positive cells |

| BJMC3879luc2 | 27 mg/kg | Lymph Node Metastasis | Significant decrease in multiplicity |

Table 3: Effect of this compound on Protein Expression and Apoptosis

| Cell Line/Model | This compound Treatment | Protein/Process | Change |

| MDA-MB-468 Xenograft | 0.85 mg/kg | EGFR Expression | 27-fold decrease |

| ER-positive tumors (clinical trial) | 60 mg/day for 14 days | Ki67 Expression | 21% decrease |

| ER-positive tumors (clinical trial) | 60 mg/day for 14 days | ERα Expression | Significant decrease |

| MCF-7 | 1 µM | Bax Expression | Significant increase |

| MCF-7 | 1 µM | Bcl-2 Expression | Significant decrease |

| MDA-MB-231 | 1 µM | Bax Expression | Significant increase |

| MDA-MB-231 | 1 µM | Bcl-2 Expression | Significant decrease |

Core Signaling Pathways Modulated by this compound

Estrogen Receptor (ER) Signaling Pathway

The primary mechanism of action of this compound in ER-positive breast cancer cells is through its competitive binding to the estrogen receptor alpha (ERα).[1] This interaction induces a conformational change in the ERα protein that is distinct from that induced by estrogen. The this compound-ERα complex recruits co-repressors instead of co-activators to the estrogen response elements (EREs) in the promoter regions of estrogen-responsive genes, leading to the downregulation of genes involved in cell proliferation and survival, such as cyclin D1 and c-myc.[3]

PI3K/Akt Signaling Pathway

This compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[4] In response to estrogen, ERα can activate the PI3K/Akt pathway. This compound, by antagonizing ERα, can block this activation. Furthermore, in some contexts, this compound can directly inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[5][6] This inhibition leads to decreased cell survival and can sensitize cancer cells to other therapeutic agents.

Apoptosis Pathway

This compound can induce apoptosis in breast cancer cells through both ER-dependent and ER-independent mechanisms.[3][7] In ER-positive cells, the blockade of ERα signaling can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.[8] In ER-negative cells, this compound has been shown to induce apoptosis through the activation of the aryl hydrocarbon receptor (AhR).[9] The induction of apoptosis is often accompanied by the activation of caspases, such as caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[3][10]

Experimental Protocols

Western Blot Analysis for Protein Expression

This protocol outlines the methodology for assessing changes in the expression and phosphorylation status of key proteins in breast cancer cells following treatment with this compound.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ERα, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis: Detect the protein bands using an ECL detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

MTT Cell Viability Assay

This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on breast cancer cells.

Materials:

-

Breast cancer cell lines

-

This compound

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Luciferase Reporter Assay for ERE Activity

This protocol is used to measure the effect of this compound on the transcriptional activity of the estrogen receptor.

Materials:

-

Breast cancer cell line (e.g., MCF-7)

-

ERE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

Estradiol (E2)

-

Luciferase assay system

Procedure:

-

Cell Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Cell Treatment: After 24 hours, treat the cells with this compound, E2, a combination of both, or a vehicle control.

-

Cell Lysis: After the desired treatment period (e.g., 24 hours), lyse the cells according to the luciferase assay system protocol.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the activity in the treated groups to the control group.

Experimental Workflow Visualization

Conclusion

This compound exerts its anti-cancer effects in breast cancer cells through a sophisticated interplay of signaling pathways. Its primary mechanism involves the antagonistic modulation of ERα signaling, leading to the inhibition of proliferation and induction of apoptosis in ER-positive breast cancer. However, its activity extends to ER-independent pathways, including the inhibition of the pro-survival PI3K/Akt pathway and the induction of apoptosis via the aryl hydrocarbon receptor in ER-negative cells. This comprehensive understanding of this compound's molecular mechanisms is crucial for the strategic development of novel therapeutic approaches and for optimizing its clinical application in the prevention and treatment of breast cancer. Further research into the nuanced interactions of this compound with various signaling networks will continue to illuminate its full therapeutic potential.

References

- 1. This compound inhibits tumor growth and lymph node metastasis in a xenograft model of metastatic mammary cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound induces cell death and inhibits proliferation through multiple signaling pathways in prostate cancer cells expressing different levels of estrogen receptor α and β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Suppresses Tumor Growth and Metastasis in an Orthotopic Model of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits estrogen-induced up-regulation of telomerase activity in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a selective estrogen receptor modulator, inhibits lipopolysaccharide-induced nitric oxide production by inhibiting the phosphatidylinositol 3-kinase/Akt/nuclear factor-kappa B pathway in RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a mixed estrogen agonist/antagonist, induces apoptosis in androgen-independent human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wcrj.net [wcrj.net]

- 9. protocols.io [protocols.io]

- 10. This compound, a selective estrogen receptor modulator, induces apoptosis in androgen-responsive human prostate cancer cell line LNCaP through an androgen-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Benzothiophene-Based Selective Estrogen Receptor Modulators (SERMs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selective Estrogen Receptor Modulators (SERMs) represent a critical class of therapeutic agents that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. Among these, benzothiophene-based SERMs, such as raloxifene and arzoxifene, have emerged as pivotal molecules in the management of osteoporosis and the prevention of estrogen receptor-positive breast cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this important class of compounds. It details the structure-activity relationships that govern their unique pharmacological profiles, outlines key synthetic methodologies, and presents standardized protocols for their preclinical assessment. Furthermore, this document summarizes critical quantitative data and visualizes the complex signaling pathways modulated by these agents to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction: The Dawn of Benzothiophene SERMs

The quest for an ideal SERM—one that confers the beneficial estrogenic effects on bone and the cardiovascular system while antagonizing estrogen's proliferative effects in breast and uterine tissues—led to the exploration of various chemical scaffolds. The benzothiophene core emerged as a particularly promising framework, giving rise to second and third-generation SERMs with improved therapeutic profiles over the first-generation triphenylethylene derivatives like tamoxifen.

This compound, a landmark benzothiophene SERM, was the first to gain widespread clinical use for the prevention and treatment of postmenopausal osteoporosis and to reduce the risk of invasive breast cancer.[1] Its development spurred further research into this class of compounds, leading to the synthesis of arzoxifene, a third-generation SERM designed for enhanced potency and bioavailability.[2][3] Although arzoxifene's development was ultimately discontinued, the study of these molecules has provided invaluable insights into the structural requirements for tissue-selective ER modulation.[4]

This guide will delve into the core scientific principles underlying the discovery and synthesis of these influential molecules.

Structure-Activity Relationships (SAR)

The pharmacological activity of benzothiophene SERMs is intricately linked to their three-dimensional structure and the nature of their substituents. Key structural features that dictate their tissue-selective estrogenic and antiestrogenic activities include:

-

The Benzothiophene Core: This rigid heterocyclic system serves as the foundational scaffold, orienting the other functional groups in a specific spatial arrangement for optimal interaction with the estrogen receptor.

-

The 2-Aryl Group: Typically a p-hydroxyphenyl group, this moiety is crucial for high-affinity binding to the estrogen receptor, mimicking the phenolic A-ring of estradiol.

-

The 3-Aroyl or 3-Phenoxy Group: This part of the molecule, along with the piperidine side chain, is a key determinant of the tissue-selective agonist versus antagonist profile. The nature of the linker (e.g., carbonyl in this compound vs. ether in arzoxifene) and the substitution pattern on the phenyl ring significantly influence the conformational changes in the ER upon binding.[5]

-

The Basic Side Chain: A piperidinylethoxy side chain is a common feature, which is thought to be responsible for the anti-estrogenic activity in breast and uterine tissues by sterically hindering the recruitment of coactivator proteins to the ER complex.

Synthesis of Key Benzothiophene SERMs

The synthesis of benzothiophene SERMs typically involves the construction of the core heterocyclic system followed by the introduction of the various side chains.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common approach involves the Friedel-Crafts acylation of a pre-formed 2-arylbenzothiophene.[6]

Experimental Protocol: Synthesis of this compound Hydrochloride [6]

-

Preparation of 4-[2-(Piperidinyl)ethoxy]benzoyl chloride hydrochloride: 4-[2-(Piperidinyl)ethoxy]benzoic acid hydrochloride is reacted with thionyl chloride in a suitable solvent like dichloromethane to yield the corresponding acid chloride.[6]

-

Friedel-Crafts Acylation: 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is acylated with 4-[2-(piperidinyl)ethoxy]benzoyl chloride hydrochloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like dichloromethane.[6]

-

Demethylation: The methoxy protecting groups on the benzothiophene core and the 2-phenyl ring are removed using a demethylating agent like aluminum chloride and ethanethiol to yield this compound.

-

Salt Formation: The free base of this compound is then treated with hydrochloric acid to form the hydrochloride salt, which is purified by recrystallization.[6]

Synthesis of Arzoxifene

The synthesis of arzoxifene follows a similar strategy, with the key difference being the formation of an ether linkage at the 3-position instead of a carbonyl group.[2]

General Synthetic Strategy for Arzoxifene [2]

-

Formation of the Benzothiophene Core: A suitably substituted benzothiophene core is synthesized.

-

Introduction of the Phenoxy Side Chain: The hydroxyl group at the 3-position of the benzothiophene is etherified with a protected 4-hydroxyphenoxy derivative.

-

Introduction of the Piperidinylethoxy Side Chain: The protecting group on the phenoxy ring is removed, and the resulting hydroxyl group is alkylated with N-(2-chloroethyl)piperidine.

-

Final Deprotection and Salt Formation: Any remaining protecting groups are removed, and the final compound is converted to its hydrochloride salt.

Quantitative Data

The biological activity of benzothiophene SERMs is quantified through various in vitro and in vivo assays. The following tables summarize key data for this compound and arzoxifene.

Table 1: Estrogen Receptor Binding Affinity

| Compound | ERα Binding Affinity (IC50, nM) | ERβ Binding Affinity (IC50, nM) | Reference |

| This compound | 0.4 ± 0.3 (inhibition of MCF-7 proliferation) | - | [7] |

| Arzoxifene | 0.05 ± 0.02 (inhibition of MCF-7 proliferation) | - | [7] |

Note: IC50 values for proliferation inhibition in MCF-7 cells are a functional measure of affinity and antagonist activity.

Table 2: In Vitro Anti-proliferative Activity in MCF-7 Cells

| Compound | IC50 (nM) | Reference |

| This compound | ~10 | [3] |

| Arzoxifene | ~1 | [3] |

Table 3: In Vivo Efficacy in Ovariectomized (OVX) Rat Model

| Compound | Parameter | Efficacy | Reference |

| This compound | Bone Mineral Density (BMD) | Prevents bone loss | [1] |

| Total Cholesterol | Significant decrease | [1] | |

| Arzoxifene | Bone Mineral Density (BMD) | Increased BMD to a greater extent than this compound | [8] |

| Bone Turnover | Suppressed to a greater extent than this compound | [8] |

Experimental Protocols for Biological Evaluation

The characterization of benzothiophene SERMs relies on a battery of standardized in vitro and in vivo assays.

Estrogen Receptor Binding Assay

This assay determines the affinity of a test compound for the estrogen receptor subtypes, ERα and ERβ.

Protocol: Competitive Radioligand Binding Assay [5]

-

Receptor Preparation: Human recombinant ERα and ERβ are used.

-

Radioligand: A fixed concentration of [3H]-estradiol is used as the radiolabeled ligand.

-

Competition: The receptors and radioligand are incubated with increasing concentrations of the test compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically using hydroxyapatite.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined.

MCF-7 Cell Proliferation Assay

This in vitro assay assesses the anti-proliferative effect of SERMs on estrogen receptor-positive human breast cancer cells.

Protocol: E-Screen Assay [2][9]

-

Cell Culture: MCF-7 cells are maintained in a suitable growth medium.[10]

-

Hormone Deprivation: Prior to the assay, cells are cultured in a phenol red-free medium with charcoal-stripped serum to remove any estrogenic compounds.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound in the presence of a fixed concentration of estradiol to stimulate proliferation.

-

Incubation: The plates are incubated for 5-7 days.

-

Quantification of Cell Proliferation: Cell viability is assessed using a suitable method, such as the MTS assay or by quantifying DNA content.

-

Data Analysis: The concentration of the test compound that inhibits the estradiol-stimulated proliferation by 50% (IC50) is determined.

Ovariectomized (OVX) Rat Model of Osteoporosis

This in vivo model is the standard for evaluating the efficacy of SERMs in preventing postmenopausal bone loss.[11][12]

Protocol: OVX Rat Model [11][13]

-

Animal Model: Adult female Sprague-Dawley or Wistar rats are ovariectomized to induce estrogen deficiency. A sham-operated group serves as a control.[11]

-

Treatment: Following a recovery period, the OVX rats are treated daily with the test compound or vehicle for a specified duration (e.g., 5 weeks).

-

Bone Mineral Density (BMD) Measurement: At the end of the treatment period, BMD of the femur and/or lumbar vertebrae is measured using dual-energy X-ray absorptiometry (DXA).

-

Biochemical Markers: Blood and urine samples can be collected to analyze bone turnover markers (e.g., osteocalcin, C-telopeptide).[11]

-

Uterine Wet Weight: The uteri are excised and weighed to assess the estrogenic/antiestrogenic effect of the compound on uterine tissue.

-

Data Analysis: The effects of the test compound on BMD, bone turnover markers, and uterine weight are compared to the vehicle-treated OVX group and the sham-operated group.

Signaling Pathways

Benzothiophene SERMs exert their effects by modulating the estrogen receptor signaling pathway. This can occur through both genomic and non-genomic mechanisms.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of the SERM-ER complex to estrogen response elements (EREs) in the DNA, leading to the recruitment of coactivators or corepressors and subsequent regulation of gene transcription.[14][15] The tissue-specific effects of SERMs are determined by the differential expression of ER subtypes (ERα and ERβ) and the unique conformational changes induced in the receptor upon ligand binding, which in turn dictates the interaction with various coregulatory proteins.[16]

Caption: Genomic signaling pathway of benzothiophene SERMs.

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, estrogens and SERMs can elicit rapid, non-genomic effects that are initiated at the cell membrane.[17][18] These actions are mediated by a subpopulation of ERs located at the plasma membrane, which can couple to various intracellular signaling cascades, including the MAPK and PI3K/Akt pathways.[19][20] These rapid signaling events can influence a variety of cellular processes, including cell survival and proliferation.

References

- 1. This compound (LY139481 HCI) prevents bone loss and reduces serum cholesterol without causing uterine hypertrophy in ovariectomized rats [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. heteroletters.org [heteroletters.org]

- 7. benchchem.com [benchchem.com]

- 8. Arzoxifene versus this compound: effect on bone and safety parameters in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 11. Rat Model for Osteoporosis - Enamine [enamine.net]

- 12. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Laboratory Rat as an Animal Model for Osteoporosis Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development of Selective Estrogen Receptor Modulator (SERM)-Like Activity Through an Indirect Mechanism of Estrogen Receptor Antagonism: Defining the Binding Mode of 7-Oxabicyclo[2.2.1]hept-5-ene Scaffold Core Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Estrogen Signaling Pathways [mindmapai.app]

Tissue-Selective Estrogenic and Anti-Estrogenic Activities of Raloxifene: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and anti-estrogenic activities. This duality allows it to confer the beneficial effects of estrogen on the skeletal system while antagonizing its proliferative effects in breast and uterine tissues. This guide provides an in-depth technical overview of the molecular mechanisms, quantitative effects, and experimental evaluation of this compound, serving as a comprehensive resource for professionals in the field of drug development and endocrine research.

Molecular Mechanism of Action

This compound's tissue-selective effects are primarily mediated through its differential interaction with the estrogen receptors alpha (ERα) and beta (ERβ).[1] Upon binding to the estrogen receptor, this compound induces a unique conformational change in the receptor protein. This altered conformation dictates the subsequent interaction with co-activator and co-repressor proteins, leading to tissue-specific gene regulation.[2]

-

In Bone: In bone tissue, the this compound-ER complex preferentially recruits co-activators, mimicking the effects of estrogen. This leads to the activation of signaling pathways that promote osteoblast activity and inhibit osteoclast-mediated bone resorption, thereby preserving bone mineral density.[3][4] Key pathways involved include the transforming growth factor-beta (TGF-β) signaling cascade and the regulation of the RANKL/OPG system.[5][6][7]

-

In Breast Tissue: Conversely, in breast tissue, the this compound-ER complex predominantly recruits co-repressors. This antagonizes the effects of estrogen, inhibiting the proliferation of estrogen-dependent breast cancer cells.[8][9] The mechanism involves the blockade of estrogen-responsive element (ERE)-mediated gene transcription.

-

In Uterine Tissue: In the uterus, this compound generally exhibits an anti-estrogenic effect, showing no significant stimulation of the endometrium, a key advantage over other SERMs like tamoxifen.[10]

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: Estrogen Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Species | Assay Type | Ki (nM) | IC50 (nM) |

| ERα | This compound | Human | Radioligand Binding | - | 0.18 - 22 |

| ERβ | This compound | Human | Radioligand Binding | 10 - 23 | - |

| ERα | This compound | Rat | Radioligand Binding | - | 0.7 - 7 |

Data compiled from various sources.

Table 2: In Vitro Efficacy of this compound in Breast Cancer Cells (MCF-7)

| Assay Type | Endpoint | This compound EC50/IC50 |

| Cell Proliferation (MTT) | Inhibition of E2-stimulated proliferation | ~10-100 nM |

| ERE-Luciferase Reporter | Inhibition of E2-induced transcription | ~1-10 nM |

Data compiled from various sources.

Table 3: Clinical Efficacy of this compound on Bone Mineral Density (BMD) in Postmenopausal Women (MORE Trial)

| Treatment Group | Duration | Lumbar Spine BMD Change (%) | Femoral Neck BMD Change (%) |

| This compound (60 mg/day) | 36 months | +2.6 | +2.1 |

| Placebo | 36 months | -1.3 | -1.1 |

Data from the Multiple Outcomes of this compound Evaluation (MORE) trial.

Table 4: Clinical Efficacy of this compound in Breast Cancer Risk Reduction (MORE Trial)

| Treatment Group | Duration | Relative Risk of Invasive Breast Cancer |

| This compound (60 mg/day) | 4 years | 0.28 (72% reduction) |

| Placebo | 4 years | 1.00 |

Data from the Multiple Outcomes of this compound Evaluation (MORE) trial.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound's activity are provided below.

Estrogen Receptor Competitive Binding Assay

This assay determines the affinity of this compound for estrogen receptors alpha and beta.

Materials:

-

Rat uterine cytosol (source of ERα and ERβ)[11]

-

[3H]-Estradiol (radioligand)

-

Unlabeled this compound and 17β-estradiol (competitors)

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[11]

-

Dextran-coated charcoal (DCC) suspension

-

Scintillation fluid and counter

Procedure:

-

Cytosol Preparation: Prepare uterine cytosol from ovariectomized rats as previously described.[11] Determine the protein concentration of the cytosol.

-

Assay Setup: In microcentrifuge tubes, combine a fixed amount of uterine cytosol, a fixed concentration of [3H]-Estradiol (typically 0.5-1.0 nM), and varying concentrations of unlabeled this compound or 17β-estradiol in TEDG buffer.[11] Include tubes with only [3H]-Estradiol (total binding) and tubes with [3H]-Estradiol and a high concentration of unlabeled 17β-estradiol (non-specific binding).

-

Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Add cold DCC suspension to each tube, vortex, and incubate on ice for 10 minutes. Centrifuge at 2,500 x g for 10 minutes at 4°C. The DCC will pellet the unbound radioligand.

-

Quantification: Transfer the supernatant (containing the bound radioligand) to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific [3H]-Estradiol binding) from the resulting sigmoidal curve. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Cell Proliferation (E-SCREEN) Assay

This assay measures the effect of this compound on the proliferation of estrogen-dependent breast cancer cells (e.g., MCF-7).

Materials:

-

MCF-7 cells

-

Phenol red-free cell culture medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS)

-

17β-Estradiol (E2)

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) reagent

-

Solubilization solution (e.g., DMSO for MTT, 10 mM Tris base for SRB)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in 96-well plates at a low density in phenol red-free medium with CS-FBS and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound, with or without a fixed concentration of E2 (e.g., 1 nM). Include control wells with vehicle (e.g., DMSO) and E2 alone.

-

Incubation: Incubate the plates for 5-7 days.

-

Cell Viability Measurement (MTT Assay):

-

Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log concentration of this compound to determine the EC50 (for agonistic activity) or IC50 (for antagonistic activity).

Alkaline Phosphatase Assay in Ishikawa Cells

This assay assesses the estrogenic or anti-estrogenic activity of this compound in an endometrial cancer cell line.

Materials:

-

Ishikawa cells

-

Phenol red-free cell culture medium with CS-FBS

-

17β-Estradiol (E2)

-

This compound

-

96-well plates

-

p-Nitrophenyl phosphate (pNPP) substrate solution[14]

-

Cell lysis buffer

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed Ishikawa cells in 96-well plates and treat with this compound and/or E2 as described in the E-SCREEN assay.

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Lysis: Wash the cells with PBS and add cell lysis buffer.

-

Enzyme Assay: Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.[15]

-

Measurement: Stop the reaction and measure the absorbance at 405 nm.[14]

-

Data Analysis: Normalize the alkaline phosphatase activity to the vehicle control and plot against the log concentration of the test compound.

Ovariectomized (OVX) Rat Model for Osteoporosis

This in vivo model is used to evaluate the effect of this compound on bone mineral density and uterine weight.[16][17][18][19]

Materials:

-

Female Sprague-Dawley or Wistar rats (typically 3-6 months old)[19]

-

Anesthetic

-

Surgical instruments

-

This compound

-

Vehicle control

-

Dual-energy X-ray absorptiometry (DXA) scanner

Procedure:

-

Ovariectomy: Perform bilateral ovariectomy on the rats under anesthesia. A sham operation (laparotomy without ovary removal) is performed on the control group.[20]

-

Treatment: After a recovery period (e.g., 2 weeks), administer this compound or vehicle daily by oral gavage for a specified duration (e.g., 4-12 weeks).

-

Bone Mineral Density (BMD) Measurement: Measure the BMD of the lumbar spine and femur at baseline and at the end of the treatment period using a DXA scanner.

-

Uterine Weight Measurement: At the end of the study, euthanize the rats and carefully dissect and weigh the uteri.

-

Data Analysis: Compare the changes in BMD and the final uterine weights between the different treatment groups.

ERE-Luciferase Reporter Gene Assay

This assay measures the ability of this compound to modulate estrogen receptor-mediated gene transcription.[21][22][23][24]

Materials:

-

A suitable cell line (e.g., MCF-7 or HEK293)

-

An expression vector for ERα or ERβ

-

A reporter plasmid containing an estrogen-responsive element (ERE) linked to a luciferase gene

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization

-

Transfection reagent

-

17β-Estradiol (E2)

-

This compound

-

Luciferase assay reagents

-

Luminometer

Procedure:

-

Transfection: Co-transfect the cells with the ER expression vector, the ERE-luciferase reporter plasmid, and the control plasmid.

-

Treatment: After transfection, treat the cells with various concentrations of this compound, with or without a fixed concentration of E2.

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the relative luciferase units against the log concentration of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows related to this compound's activity.

Caption: Estrogenic Signaling Pathway of this compound in Bone.

Caption: Anti-Estrogenic Signaling of this compound in Breast Tissue.

Caption: Experimental Workflow for SERM Evaluation.

Conclusion

This compound's unique tissue-selective profile makes it a valuable therapeutic agent for the prevention and treatment of postmenopausal osteoporosis and the reduction of invasive breast cancer risk. A thorough understanding of its molecular mechanisms, quantitative effects, and the experimental protocols used for its evaluation is crucial for the continued development of novel SERMs with improved efficacy and safety profiles. This guide provides a foundational resource for researchers and drug development professionals working in this important area of medicine.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. remedypublications.com [remedypublications.com]

- 3. This compound: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The selective estrogen receptor modulator this compound regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound therapy on circulating osteoprotegerin and RANK ligand levels in post-menopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Alendronate and this compound affect the osteoprotegerin/RANKL system in human osteoblast primary cultures from patients with osteoporosis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits menin-dependent estrogen receptor activation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound stimulated experimental breast cancer with the paradoxical actions of estrogen to promote or prevent tumor growth: A Unifying Concept in Antihormone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. atcc.org [atcc.org]

- 13. researchhub.com [researchhub.com]

- 14. Editor’s Highlight: Development of an In vitro Assay Measuring Uterine-Specific Estrogenic Responses for Use in Chemical Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. e-century.us [e-century.us]

- 16. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]

- 18. Rat Model for Osteoporosis - Enamine [enamine.net]

- 19. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]

- 20. Frontiers | Anti-osteoporosis mechanism of resistance exercise in ovariectomized rats based on transcriptome analysis: a pilot study [frontiersin.org]

- 21. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [jsu-mse.com]

- 22. academic.oup.com [academic.oup.com]

- 23. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Raloxifene's Differential Binding Affinity for Estrogen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) belonging to the benzothiophene class of compounds. It is clinically approved for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this population.[1][2][3][4][5] The therapeutic efficacy of this compound is rooted in its tissue-specific estrogen agonist and antagonist activities, which are fundamentally governed by its differential interaction with the two main estrogen receptor subtypes: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[6][7][8] This technical guide provides an in-depth analysis of the binding affinity of this compound for ERα and ERβ, details the experimental protocols for these measurements, and illustrates the downstream signaling consequences of these interactions.

Quantitative Analysis of this compound Binding Affinity

The binding affinity of this compound for ERα and ERβ has been quantified using various in vitro assays, yielding metrics such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the relative binding affinity (RBA). While absolute values can vary depending on the experimental conditions, a consistent trend of high-affinity binding to both receptor subtypes is observed.[9]

| Parameter | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | Species | Assay Method | Reference |

| RBA (%) | 85 | - | Human | Radioligand Binding Assay | [10] |

| RBA (%) | 0.25 | 0.15 | - | Radioligand Binding Assay | [10] |

| IC50 (nM) | 1.8 | - | Human | Competitive Binding Assay | [11] |

| IC50 (nM) | 2.4 | - | Human | ERE Luciferase Reporter Assay | [11] |

| RBA | 1382 | - | Human | Radioligand Binding Assay | [12] |

| Ki (nM) | ~0.5 | ~0.5 | Human | Not Specified | [9] |

| Relative Affinity | 41.2 (7.8–69) | 5.34 (0.54–16) | Human | Not Specified | [13] |

Note: RBA is the relative binding affinity, where the affinity of 17β-estradiol is typically set to 100%. A higher RBA value indicates a stronger binding affinity. The data presented highlights that while this compound binds with high affinity to both ERα and ERβ, some studies suggest a slight preference for ERα.[10]

Experimental Protocols for Determining Binding Affinity

The quantitative data presented above are primarily derived from competitive radioligand binding assays. Below is a generalized methodology for this key experiment.

Radioligand Binding Assay

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [3H]17β-estradiol) for binding to the estrogen receptor.

Materials:

-

Purified recombinant human ERα or ERβ

-

Radiolabeled ligand (e.g., [3H]17β-estradiol)

-

Unlabeled competitor (this compound) at various concentrations

-

Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors)

-

Hydroxyapatite slurry or glass fiber filters

-

Scintillation cocktail and a scintillation counter

Procedure:

-

Incubation: Purified ERα or ERβ is incubated with a fixed concentration of the radiolabeled ligand in the absence or presence of increasing concentrations of unlabeled this compound. Incubations are typically carried out for 18-24 hours at 0-4°C to reach equilibrium.[14]

-

Separation of Bound and Free Ligand: The receptor-ligand complexes are separated from the unbound radioligand. This can be achieved by adsorbing the complexes onto hydroxyapatite[14] or by rapid filtration through glass fiber filters.

-

Washing: The hydroxyapatite or filters are washed with cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The amount of radioactivity bound to the receptor is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radiolabeled ligand versus the concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand, is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation. The Relative Binding Affinity (RBA) is calculated as (IC50 of estradiol / IC50 of this compound) x 100.[14]

Downstream Signaling Pathways and Mechanism of Action

This compound's tissue-selective actions are not solely determined by its binding affinity but also by the conformational changes it induces in the estrogen receptors upon binding.[9] These conformational changes influence the recruitment of coactivator and corepressor proteins, which ultimately dictate the transcriptional output of target genes.[6][15]

Agonist vs. Antagonist Activity

-

Estrogen Agonist Effect (e.g., in Bone): In bone, the this compound-ER complex adopts a conformation that favors the recruitment of coactivator proteins. This leads to the transcription of genes that inhibit bone resorption and maintain bone mineral density.[1][4][6]

-

Estrogen Antagonist Effect (e.g., in Breast and Uterine Tissue): In breast and uterine tissues, the this compound-ER complex adopts a different conformation that promotes the binding of corepressor proteins.[15] This complex actively represses the transcription of estrogen-responsive genes that are involved in cell proliferation, thereby reducing the risk of breast cancer.[2][3][6]

Role of AP-1 Tethering

Beyond direct binding to estrogen response elements (EREs), ERs can also regulate gene expression by tethering to other transcription factors, such as Activator Protein-1 (AP-1). This compound can activate ERα at AP-1 sites, a mechanism that is distinct from its action at EREs.[16][17] This tethering mechanism contributes to the complex and tissue-specific gene regulation by this compound.

Conclusion

This compound exhibits high-affinity binding to both estrogen receptor alpha and beta. Its classification as a SERM arises from the distinct conformational changes induced in the receptors upon binding, leading to the differential recruitment of coactivators and corepressors in a tissue-specific manner. This intricate mechanism allows this compound to exert beneficial estrogenic effects on bone while simultaneously acting as an estrogen antagonist in breast and uterine tissues. A thorough understanding of these molecular interactions is paramount for the development of next-generation SERMs with improved efficacy and safety profiles.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. google.com [google.com]

- 3. droracle.ai [droracle.ai]

- 4. This compound: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. Mechanism of action and preclinical profile of this compound, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct Approaches of this compound: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An estrogen receptor basis for this compound action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 14. Development of Selective Estrogen Receptor Modulator (SERM)-Like Activity Through an Indirect Mechanism of Estrogen Receptor Antagonism: Defining the Binding Mode of 7-Oxabicyclo[2.2.1]hept-5-ene Scaffold Core Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nuclear Receptor Modulation - Role of Coregulators in Selective Estrogen Receptor Modulator (SERM) Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of Estrogen Receptor α by this compound Through an Activating Protein-1-Dependent Tethering Mechanism in Human Cervical Epithelial Cancer Cells: A Role for c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Differential SERM activation of the estrogen receptors (ERalpha and ERbeta) at AP-1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Selectivity: A Technical Guide to the Structure-Activity Relationship of Raloxifene Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene, a second-generation selective estrogen receptor modulator (SERM), stands as a cornerstone in the management of postmenopausal osteoporosis and the reduction of invasive breast cancer risk in high-risk women.[1][2] Its clinical success is rooted in its remarkable tissue-selective estrogen receptor agonist and antagonist activity.[3][4] In bone, this compound acts as an estrogen agonist, preserving bone mineral density and reducing fracture risk.[3] Conversely, in breast and uterine tissues, it exhibits antagonist properties, mitigating the proliferative effects of estrogen.[3] This dual activity profile has spurred extensive research into novel this compound analogs with improved efficacy, enhanced tissue selectivity, and more favorable side-effect profiles. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs, offering a comprehensive resource for researchers and drug development professionals in the field of hormone receptor-targeted therapies.

Core Structure of this compound and Key Modification Sites

The chemical scaffold of this compound, a 2-arylbenzothiophene derivative, presents several key positions amenable to chemical modification to modulate its biological activity. The primary sites for analog development include:

-

The 2-Aryl Group: Modifications to this phenyl ring, particularly at the 4'-position, have been shown to significantly influence receptor binding and uterine activity.[5]

-

The Benzothiophene Core: Substitution at various positions on this bicyclic system can impact biological activity.[5]

-

The Basic Side Chain: Alterations to the piperidine ring and the ethoxy linker are crucial for modulating antagonist activity and endometrial safety.

Structure-Activity Relationship of this compound Analogs

The intricate interplay between the structural features of this compound analogs and their biological activity is a central focus of SERM research. Key SAR findings are summarized below.

Modifications to the 2-Arylbenzothiophene Core

Systematic modifications of the core structure have revealed critical determinants for biological activity.

-

Importance of Hydroxyl Groups: The 6-hydroxy group on the benzothiophene core and the 4'-hydroxy group on the 2-aryl ring are crucial for high-affinity estrogen receptor (ER) binding and in vitro activity.[5]

-

Substitution at the 4'-Position: Small, highly electronegative substituents such as fluoro and chloro at the 4'-position of the 2-aryl ring are generally preferred for both in vitro and in vivo activity.[5] Conversely, increased steric bulk at this position can lead to enhanced uterine stimulation.[5]

-

Other Core Substitutions: Additional substitutions at the 4-, 5-, or 7-positions of the benzothiophene ring typically result in reduced biological activity.[5] However, replacing the 2-aryl group with alkyl, cycloalkyl, or naphthyl substituents can maintain a biological activity profile similar to that of this compound.[5]